molecular formula C10H8Br2O2 B6175711 rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans CAS No. 2350590-83-7

rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6175711
CAS No.: 2350590-83-7
M. Wt: 320
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a 3,5-dibromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. A common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

  • Introduction of the 3,5-Dibromophenyl Group: : The 3,5-dibromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a brominated phenyl derivative reacts with the cyclopropane intermediate.

  • Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, where the cyclopropane intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the carboxylic acid group may be further oxidized to form derivatives such as esters or anhydrides.

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents and conditions used.

  • Substitution: : The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed in substitution reactions.

Major Products

    Oxidation: Esters, anhydrides.

    Reduction: Alcohols, aldehydes.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and reactivity. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-(3,5-difluorophenyl)cyclopropane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid, trans

Uniqueness

rac-(1R,2R)-2-(3,5-dibromophenyl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of bromine atoms, which can significantly influence its chemical and biological properties Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, leading to different reactivity and interactions

Properties

CAS No.

2350590-83-7

Molecular Formula

C10H8Br2O2

Molecular Weight

320

Purity

95

Origin of Product

United States

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